Cas no 3618-72-2 (Disperse Blue 79:1)

Disperse Blue 79:1 structure
Disperse Blue 79:1 structure
Nome del prodotto:Disperse Blue 79:1
Numero CAS:3618-72-2
MF:C23H25BrN6O10
MW:625.382804632187
CID:44325
PubChem ID:77172

Disperse Blue 79:1 Proprietà chimiche e fisiche

Nomi e identificatori

    • Disperse Blue 79:1
    • C.I. 11344
    • 2,2'-((5-Acetamido-4-((2-bromo-4,6-dinitrophenyl)azo)-2-methoxyphenyl)imino)diethyl diacetate
    • 3-(2,4-Dinitro-6-bromophenylazo)-4-acetamido-6-(N,N-bis(acetoxyethyl)amino)anisole
    • N-[5-[Bis[2-(acetyloxy)ethyl]amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide
    • 2-[5-acetamido-N-(2-acetyloxyethyl)-4-[(2-bromo-4,6-dinitrophenyl)diazenyl]-2-methoxyanilino]ethyl acetate
    • AZODYE-2
    • ((5-ACETAMIDO-4-((E)-(2-BROMO-4,6-DINITROPHENYL)DIAZENYL)-2-METHOXYPHENYL)IMINO)DIETHANE-2,1-DIYL DIACETATE
    • N-(5-(BIS(2-(ACETYLOXY)ETHYL)AMINO)-2-((2-BROMO-4,6-DINITROPHENYL)AZO)-4-METHOXYPHENYL)ACETAMIDE
    • NAVY BLUE 3G
    • 4-(6-Bromo-2,4-dinitrophenylazo)-3-acetylamino-6-methoxy-N-bis(acetoxyethyl)aniline
    • 3618-72-2
    • Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-
    • Acetamide, N-(5-(bis(2-(acetyloxy)ethyl)amino)-2-(2-(2-bromo-4,6-dinitrophenyl)diazenyl)-4-methoxyphenyl)-
    • BISACETIC ACID ((2',4'-DINITRO-6'-BROMO-2-(ACETYLAMINO)-5-METHOXYAZOBENZENE-4-YL)IMINO)BISETHYLENE ESTER
    • NS00019977
    • 2,2'-[[5-Acetamido-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl]Imino]diethyl diacetate
    • Disperse Blue Black 79
    • p-Acetanisidide, 5'-(bis(2-hydroxyethyl)amino)-2'-((2-bromo-4,6-dinitrophenyl)azo)-, diacetate (ester)
    • CCRIS 9086
    • SCHEMBL11135600
    • UNII-7S69658NN7
    • ((5-ACETAMIDO-4-((E)-(2-BROMO-4,6-DINITROPHENYL)DIAZENYL)-2-METHOXYPHENYL)IMINO)DI-2,1-ETHANEDIYL DIACETATE
    • 2-(2-BROMO-4,6-DINITROPHENYLAZO)-4-METHOXY-5-(BIS(2-ACETOXYETHYL)AMINO)-1-(ACETYLAMINO)BENZENE
    • EINECS 222-813-1
    • DTXSID8027539
    • PALANIL MARINE BLUE 3GR-CF
    • Benzeneamine, 5-acetamino-4-((2,4-dinitro-6-bromophenyl)azo)-2-methoxy-N,N-bis((2-acetoxy)ethyl)-
    • Q27268781
    • ({5-acetamido-4-[(E)-(2-bromo-4,6-dinitrophenyl)diazenyl]-2-methoxyphenyl}imino)diethane-2,1-diyl diacetate
    • W-109917
    • 2-(5-ACETAMIDO-N-(2-ACETYLOXYETHYL)-4-((2-BROMO-4,6-DINITROPHENYL)DIAZENYL)-2-METHOXYANILINO)ETHYL ACETATE
    • SAMARON NAVY BLUE HGS
    • SUMIKARON NAVY BLUE S-GL
    • 2,4-DINITRO-6-BROMO-2'-ACETYLAMINO-5'-METHOXY-4'-(BIS(2-ACETOXYETHYL)AMINO)AZOBENZENE
    • CBENE NAVY BLUE 2GLS
    • 2-(5-(ACETYLAMINO)(2-(ACETYLOXY)ETHYL)-4-(2-(2-BROMO-4,6-DINITROPHENYL)DIAZ-1-ENYL)-2-METHOXYANILINO)ETHYL ACETATE
    • DISPERSOL NAVY D 3G
    • 5'-[BIS(2-ACETOXYETHYL)AMINO]-2'-(2-BROMO-4,6-DINITROPHENYLAZO)-4-METHOXYACETANILIDE
    • Acetamide, N-(5-(bis(2-(acetyloxy)ethyl)amino)-2-((2-bromo-4,6-dinitrophenyl)azo)-4-methoxyphenyl)-
    • 7S69658NN7
    • 5-(N,N-BIS(2-ACETOXYETHYL)AMINO)-2-(2-BROMO-4,6-DINITROPHENYLAZO)-4-METHOXYACETANILIDE
    • FORON NAVY S 2GRL
    • J106.014G
    • C.I. Disperse Blue 79:1
    • ACETAMIDE, N-(5-(BIS(2-(ACETYLOXY)ETHYL)AMINO)-2-((E)-2-(2-BROMO-4,6-DINITROPHENYL)DIAZENYL)-4-METHOXYPHENYL)-
    • Inchi: 1S/C23H25BrN6O10/c1-13(31)25-18-11-20(28(5-7-39-14(2)32)6-8-40-15(3)33)22(38-4)12-19(18)26-27-23-17(24)9-16(29(34)35)10-21(23)30(36)37/h9-12H,5-8H2,1-4H3,(H,25,31)
    • Chiave InChI: JSRUDOBCTLPTFO-CYYJNZCTSA-N
    • Sorrisi: CC(OCCN(C1C=C(NC(=O)C)C(/N=N/C2C(Br)=CC([N+]([O-])=O)=CC=2[N+]([O-])=O)=CC=1OC)CCOC(=O)C)=O

Proprietà calcolate

  • Massa esatta: 624.08200
  • Massa monoisotopica: 624.08155g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 13
  • Conta atomi pesanti: 40
  • Conta legami ruotabili: 13
  • Complessità: 924
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.1
  • Superficie polare topologica: 211Ų

Proprietà sperimentali

  • Densità: 1.55
  • Punto di fusione: 149-151 ºC
  • PSA: 210.53000
  • LogP: 5.69990
Fornitori consigliati
Handan Zechi Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Minglong (Xianning) Medicine Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Minglong (Xianning) Medicine Co., Ltd.
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Heyuan Broad Spectrum Biotechnology Co., Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD